(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile
CAS No.: 478081-41-3
Cat. No.: VC7241214
Molecular Formula: C16H14N2O2
Molecular Weight: 266.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478081-41-3 |
|---|---|
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.3 |
| IUPAC Name | (Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C16H14N2O2/c1-19-13-6-8-15(9-7-13)20-14-4-2-12(3-5-14)16(18)10-11-17/h2-10H,18H2,1H3/b16-10- |
| Standard InChI Key | LPDIKGFTGQMZEE-YBEGLDIGSA-N |
| SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=CC#N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile, delineates its stereochemistry and substituents. The Z-configuration indicates that the higher-priority groups (the amino and nitrile functionalities) are on the same side of the double bond. The 4-(4-methoxyphenoxy)phenyl group consists of two aromatic rings connected by an ether linkage, with a methoxy group para to the oxygen atom.
The SMILES notation (COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=CC#N)N) confirms the connectivity: a methoxyphenoxy group attached to a phenyl ring, which is further linked to a propenenitrile chain bearing an amino group. The InChIKey (LPDIKGFTGQMZEE-YBEGLDIGSA-N) provides a unique identifier for computational databases .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.3 g/mol |
| Solubility | Not publicly available |
| PubChem CID | 5525074 |
The absence of solubility data underscores the compound’s specialized research applications. Its molecular weight and polar functional groups (nitrile, amino, ether) suggest moderate hydrophilicity, though experimental validation is required .
Synthesis and Reactivity
Reactivity Profile
-
Nitrile Group: Susceptible to hydrolysis to carboxylic acids or amides under acidic/basic conditions.
-
Amino Group: Participates in Schiff base formation or acts as a nucleophile in substitution reactions.
-
Double Bond: May undergo hydrogenation, epoxidation, or Diels-Alder cycloadditions.
The Z-configuration could influence stereoselective transformations, though comparative studies with the E-isomer are lacking.
Recent Research and Development
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